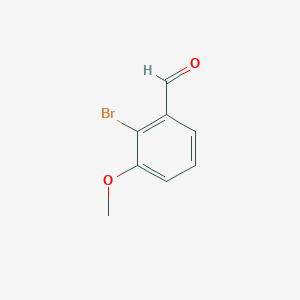

2-Bromo-3-methoxybenzaldehyde

Description

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

The strategic placement of functional groups in 2-Bromo-3-methoxybenzaldehyde makes it a significant precursor in multi-step organic syntheses. It serves as a key starting material for constructing more elaborate molecules, particularly in the synthesis of natural product analogs. For example, it has been successfully employed in the synthesis of brominated enamide analogs of amathamides, which are natural alkaloids isolated from marine bryozoans. scielo.org.mx The aldehyde group provides a handle for various transformations such as Wittig reactions, reductions to alcohols, oxidations to carboxylic acids, and formations of imines or enamides. numberanalytics.comshivajicollege.ac.in

In medicinal chemistry, halogenated aromatic compounds are of considerable interest due to their unique properties. mdpi.com The bromine atom on the this compound scaffold can participate in halogen bonding, a non-covalent interaction that can influence a molecule's binding affinity to biological targets like proteins. ontosight.ai While research on this specific molecule is emerging, related bromo-phenolic structures have demonstrated a range of biological activities, including antioxidant and anticancer properties. researchgate.netsmolecule.com The structural motifs present in this compound are found in various bioactive molecules, highlighting its potential as a scaffold in drug discovery programs. For instance, related bromo-hydroxy-methoxybenzaldehyde derivatives are used as intermediates in the total synthesis of natural products such as pareitropone (B1251212), denbinobin (B3416446), and (±)-codeine. chemdad.comchemicalbook.com

Contextualization within Halogenated Aromatic Aldehydes Research

This compound belongs to the class of halogenated aromatic aldehydes. The introduction of a halogen atom to a benzaldehyde (B42025) derivative significantly modifies its chemical and physical properties. mdpi.com The aldehyde group is electron-withdrawing and generally deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. numberanalytics.com However, the methoxy (B1213986) group at the 3-position is an ortho-, para-director, while the bromine at the 2-position also influences the regioselectivity of further reactions. This complex interplay of electronic effects makes the molecule a substrate for nuanced chemical transformations.

The presence of the halogen atom impacts the molecule's reactivity and physical properties such as solubility and polarity. mdpi.com Halogenated benzaldehydes are recognized as valuable intermediates for synthesizing a wide array of products, including pharmaceuticals and dyes. mdpi.com Research into this class of compounds also explores their photophysical properties, where the heavy-atom effect of bromine can promote intersystem crossing, potentially leading to phosphorescence in the solid state. researchgate.net Furthermore, studies on the environmental fate of halogenated aromatics have included investigations into their transformation by anaerobic bacteria, which can involve oxidation, reduction, and dehalogenation reactions. nih.gov

Retrosynthetic Analysis Considerations for Complex Targets Incorporating this compound Scaffolds

In the strategic planning of synthesizing complex molecules (retrosynthetic analysis), simple, functionalized building blocks are key starting points. This compound and its structural isomers are often identified as ideal starting materials during the retrosynthetic disconnection of larger targets, particularly alkaloids and other polycyclic systems.

For example, the synthesis of the aporphine (B1220529) alkaloids oxostephanine and thailandine utilized 2-bromo-6-methoxybenzaldehyde (B135689) as a commercially available starting material for one of the key fragments. researchgate.net Similarly, the first total synthesis of the pavine (B1216701) alkaloid (±)-Neocaryachine employed a related compound, 2-bromo-3-hydroxy-4-methoxybenzaldehyde (B142738), as the precursor for a crucial phenylacetic acid fragment. jst.go.jp In these analyses, the complex target is disconnected at strategic bonds, often leading back to a benzylisoquinoline or related intermediate, which in turn can be traced back to simpler components like a substituted phenethylamine (B48288) and a substituted phenylacetic acid. The latter is frequently derived from a corresponding benzaldehyde, such as this compound. The bromo-substituent is particularly useful as it provides a handle for carbon-carbon bond-forming reactions, such as Suzuki or other palladium-catalyzed cross-coupling reactions, which are instrumental in constructing the core structure of the target molecule. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELPUINOQGYPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473306 | |

| Record name | 2-Bromo-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10401-18-0 | |

| Record name | 2-Bromo-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 3 Methoxybenzaldehyde

Regioselective Bromination Approaches to the Benzene (B151609) Ring

The introduction of a bromine atom at a specific position on the benzene ring of a precursor molecule is a common and direct strategy for synthesizing 2-bromo-3-methoxybenzaldehyde. This requires precise control of the reaction conditions to ensure the bromine atom is added to the desired location, a concept known as regioselectivity.

Modified Literature Procedures for Bromination of Precursors (e.g., isovanillin)

A prevalent method for synthesizing derivatives of this compound involves the bromination of substituted benzaldehydes like isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). researchgate.netchemdad.com The synthesis of isovanillin itself can start from 4-hydroxybenzaldehyde, which undergoes bromination to form 3-bromo-4-hydroxybenzaldehyde. lookchem.com This intermediate is then methylated to yield 3-bromo-4-methoxybenzaldehyde (B45424) and subsequently hydrolyzed to produce isovanillin with a reported yield of 64.1%. lookchem.com

The bromination of vanillin (B372448), a closely related isomer, is a well-established reaction in organic chemistry, often used to demonstrate electrophilic aromatic substitution. gaacademy.org To avoid the direct use of hazardous elemental bromine, bromine can be generated in situ using reagents like potassium bromate (B103136) in acetic acid. gaacademy.org The reaction time for the bromination of vanillin has been optimized to balance product purity and yield. gaacademy.org For instance, one procedure for the synthesis of 2-bromo-5-hydroxybenzaldehyde (B121625) from 3-hydroxybenzaldehyde (B18108) involves reacting it with bromine in chloroform, yielding the product in 87% after recrystallization. scielo.org.mx The subsequent methylation of the hydroxyl group with methyl iodide and potassium carbonate in DMF affords 2-bromo-5-methoxybenzaldehyde (B1267466) in 90% yield. scielo.org.mx Another approach describes the synthesis of this compound from 2-bromo-3-hydroxybenzaldehyde, achieving an 88% yield. scielo.org.mx

Table 1: Examples of Bromination and Subsequent Reactions of Benzaldehyde (B42025) Precursors

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 3-hydroxybenzaldehyde | Br2, CHCl3, rt, 1 h | 2-bromo-5-hydroxybenzaldehyde | 87 | scielo.org.mx |

| 2-bromo-5-hydroxybenzaldehyde | CH3I, K2CO3, DMF, rt, 3 h | 2-bromo-5-methoxybenzaldehyde | 90 | scielo.org.mx |

| 2-bromo-3-hydroxybenzaldehyde | Not specified | This compound | 88 | scielo.org.mx |

| 4-hydroxybenzaldehyde | 1. Br2; 2. CH3I; 3. NaOH, CuCl | Isovanillin | 64.1 | lookchem.com |

Catalytic Systems for Direct Aromatic Bromination

Catalytic systems offer an efficient and selective means for the direct bromination of aromatic rings. Zeolites, for example, have been shown to induce high para-selectivity in the electrophilic bromination of substrates like toluene (B28343). mdpi.comresearchgate.net For the bromination of aromatic aldehydes, a system of ceric ammonium (B1175870) nitrate (B79036) (CAN) and silica (B1680970) gel has been utilized as a catalyst. jst.go.jp Another effective system for the bromination of arenes with both electron-donating and electron-withdrawing groups is the use of I2O5-KBr in water. researchgate.net This method has been applied to 3-methoxybenzaldehyde, resulting in the formation of a monobrominated product in 83% yield and a dibrominated product in 10% yield. researchgate.net N-bromosuccinimide (NBS) in the presence of silica gel is another effective reagent for regioselective aromatic bromination. mdpi.com

Mechanistic Aspects of Electrophilic Aromatic Substitution with Bromine

The bromination of a substituted benzene ring, such as 3-methoxybenzaldehyde, proceeds via an electrophilic aromatic substitution (EAS) mechanism. lumenlearning.commasterorganicchemistry.com This two-step mechanism begins with the attack of the aromatic ring, acting as a nucleophile, on the electrophilic bromine species. masterorganicchemistry.com This initial step is typically the rate-determining step as it disrupts the aromaticity of the ring to form a positively charged carbocation intermediate, known as a Wheland intermediate or arenium ion. lumenlearning.comlibretexts.org This intermediate is stabilized by resonance. libretexts.org

In the second, faster step, a proton (H+) is removed from the carbon atom where the bromine has attached, and the aromaticity of the ring is restored. lumenlearning.comlibretexts.org For less reactive electrophiles like molecular bromine (Br2), a Lewis acid catalyst such as iron(III) bromide (FeBr3) is often required to activate the bromine and generate a more potent electrophile. lumenlearning.comyoutube.com The regioselectivity of the substitution is governed by the existing substituents on the benzene ring. The methoxy (B1213986) group (-OCH3) is an activating, ortho-, para-directing group, while the aldehyde group (-CHO) is a deactivating, meta-directing group. The interplay of these directing effects determines the final position of the incoming bromine atom.

Alternative Synthetic Routes to the this compound Core

Beyond direct bromination, alternative synthetic strategies exist for constructing the this compound framework. These methods often involve building the molecule through a series of reactions that introduce the key functional groups in a controlled manner.

Metal-Halogen Exchange and Formylation Reactions

Metal-halogen exchange followed by formylation is a powerful technique for the synthesis of aromatic aldehydes. thieme-connect.de This approach typically involves the reaction of an aryl halide with an organolithium reagent, such as n-butyllithium, to generate an aryllithium species. thieme-connect.de This highly reactive intermediate can then be treated with a formylating agent, most commonly dimethylformamide (DMF), to introduce the aldehyde group. thieme-connect.degoogle.com

Side-Chain Functionalization and Hydrolysis Methods

Another synthetic avenue involves the functionalization of a side-chain on the aromatic ring, which is then converted to the aldehyde group through hydrolysis. For instance, the synthesis of indenoisoquinolines, which are complex heterocyclic compounds, can involve the hydrolysis of ester functionalities to yield carboxylic acids. researchgate.net While not a direct synthesis of this compound, this highlights the principle of modifying a side chain to introduce a desired functional group. A more direct example is the reduction of a carboxylic acid or its derivative to an alcohol, which can then be oxidized to the aldehyde. For example, the reduction of esters to alcohols using lithium aluminum hydride (LiAlH4) is a common transformation. ub.edu The resulting benzylic alcohol can then be oxidized to the corresponding aldehyde.

Emerging Sustainable and Efficient Methodologies

Recent advancements in chemical synthesis have led to the development of novel methods that reduce environmental impact while improving process efficiency. These emerging strategies are pivotal for the sustainable production of halogenated benzaldehydes.

Biocatalysis using enzymes like haloperoxidases represents a green alternative for halogenation reactions. researchgate.net These enzymes facilitate the formation of carbon-halogen bonds using hydrogen peroxide and a halide ion, often under mild, aqueous conditions. researchgate.netnih.gov While direct enzymatic synthesis of this compound is an area of ongoing research, studies on analogous compounds demonstrate the potential of this approach. For instance, vanadium-dependent haloperoxidases (V-HalPO) are known to catalyze bromination reactions. researchgate.net Functional models mimicking these enzymes, such as dioxovanadium(V) complexes encapsulated in zeolite-Y, have shown the ability to selectively convert substrates like 2-hydroxy-3-methoxy-benzaldehyde into mono-brominated products. researchgate.net The use of enzymes or their mimics can circumvent the need for harsh reagents and toxic solvents, aligning with the principles of green chemistry. researchgate.netresearchgate.net Fungi are a rich source of these enzymes; for example, a novel peroxidase from the basidiomycete Agrocybe aegerita has been identified to possess haloperoxidase activity, indicating that a wider range of biocatalysts may become available for such specific transformations. asm.org

Visible-light photoredox catalysis has emerged as a powerful tool for the selective functionalization of C–H bonds under mild conditions. uni-regensburg.de This method allows for the direct bromination of arenes and heteroarenes, often with high regioselectivity, by activating a brominating agent like N-bromosuccinimide (NBS) using a photocatalyst and light. nih.govacs.org Organic dyes such as Erythrosine B and Eosin Y are commonly used as metal-free photocatalysts. uni-regensburg.denih.gov The mechanism is proposed to involve the photo-excited state of the dye, which activates the brominating agent, enhancing its electrophilicity and facilitating the bromination of the aromatic ring. nih.gov This approach offers a significant advantage over traditional methods by avoiding harsh acidic conditions and high temperatures, leading to cleaner reactions and reduced side products. nih.govacs.org

| Parameter | Condition | Role | Reference |

|---|---|---|---|

| Light Source | Visible Light (e.g., White LED) | Energy input to excite the photocatalyst | nih.govacs.org |

| Photocatalyst | Erythrosine B or Eosin Y | Absorbs light and initiates the redox cycle | uni-regensburg.denih.gov |

| Brominating Agent | N-Bromosuccinimide (NBS) | Source of electrophilic bromine | nih.govacs.org |

| Solvent | Acetonitrile (B52724) (MeCN) | Reaction medium | nih.govacs.org |

| Temperature | Ambient Temperature | Ensures mild reaction conditions | uni-regensburg.denih.gov |

Microreactor or continuous flow technology provides exceptional control over reaction parameters such as temperature, pressure, and mixing, making it ideal for fast and exothermic reactions. umontreal.ca This technology is particularly well-suited for syntheses involving highly reactive and unstable intermediates, such as organolithium compounds, which are often used in the preparation of substituted benzaldehydes. umontreal.cakyoto-u.ac.jp The high surface-area-to-volume ratio in microreactors ensures efficient heat transfer and precise temperature control, which can significantly improve reaction yields and selectivity while enhancing safety. umontreal.ca For instance, the synthesis of 3-methoxybenzaldehyde, a precursor, has been successfully scaled up to kilogram quantities using a commercial microreactor system. umontreal.ca The integration of photocatalysis with flow systems further enhances efficiency, as demonstrated in the bromination of 1,3,5-trimethoxybenzene (B48636) using a heterogeneous photocatalyst in a continuous flow reactor. nih.gov This combination allows for uninterrupted, automated production with minimal manual intervention.

The development of recyclable catalysts is a cornerstone of sustainable chemical synthesis. In bromination reactions, heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net An example is the use of Layered Double Hydroxide (LDH) supported catalysts, which are effective for para-selective monobromination and can be recovered and recycled due to their insolubility. researchgate.net Another eco-friendly approach involves using boric acid as a recyclable catalyst with potassium bromide as the bromine source and hydrogen peroxide as the oxidant. tandfonline.comtandfonline.com This system operates under mild, aqueous conditions, and the catalyst can be recycled from the mother liquor for subsequent batches, although some leaching may lead to longer reaction times upon reuse. tandfonline.comtandfonline.com

| Catalyst System | Key Features | Recyclability | Reference |

|---|---|---|---|

| Boric Acid / KBr / H₂O₂ | Eco-friendly, inexpensive, safe to handle. | Recyclable from the mother liquor, though some leaching occurs. | tandfonline.comtandfonline.com |

| LDH-CO₃²⁻–Br₃⁻ | Heterogeneous system, facilitates para-selective bromination. | Easily recovered and recycled due to insolubility. | researchgate.net |

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Optimizing the synthesis of this compound is critical to maximize yield and ensure high regioselectivity, which presents a significant chemical challenge. The substitution pattern of the starting material, 3-methoxybenzaldehyde, complicates direct electrophilic bromination. The methoxy group is an activating ortho-, para-director, while the aldehyde group is a deactivating meta-director. Standard bromination with reagents like bromine and an iron catalyst tends to exclusively yield 2-bromo-5-methoxybenzaldehyde, where bromination occurs para to the strongly directing methoxy group. researchgate.netmdpi.com

Achieving the desired 2-bromo-3-methoxy isomer requires strategies that override these inherent electronic preferences. Optimization involves a systematic study of various reaction parameters:

Solvent and Catalyst Systems: The choice of solvent and catalyst is paramount. As seen in related syntheses, moving from one solvent to another, such as from toluene to dichloromethane (B109758) (DCM), can significantly impact yield. uib.no Similarly, screening different catalysts, like pyridinium (B92312) p-toluenesulfonate (PpTSA), can reveal the optimal choice for a specific transformation. uib.no

Directed Ortho-Metalation (DoM): This is a powerful strategy to control regioselectivity. It involves using a directing group to guide a metalating agent (like an organolithium reagent) to a specific ortho position. For 3-methoxybenzaldehyde, the methoxy group can direct lithiation to the C2 position, after which the lithium can be quenched with an electrophilic bromine source to install the bromine atom at the desired location.

Protecting Groups: The aldehyde group can be temporarily protected (e.g., as an acetal) to prevent side reactions and alter its electronic influence during the bromination step. After bromination, the aldehyde is regenerated via deprotection.

Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and the rate of reagent addition is crucial. Lower temperatures often enhance selectivity by minimizing the formation of byproducts.

Ultimately, a successful synthesis relies on a multi-variable optimization process to navigate the complex interplay of steric and electronic effects, leading to a robust and high-yielding pathway to the target molecule.

Mechanistic Investigations of 2 Bromo 3 Methoxybenzaldehyde Reactivity

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom, being a halogen, is a potential leaving group in nucleophilic substitution reactions. Its reactivity is influenced by the electronic environment of the aromatic ring.

SN1 Pathway and Resonance-Stabilized Carbocation Intermediate Formation

While SN1 reactions are more commonly associated with alkyl halides, under certain conditions, such as in the presence of a strong acid or a Lewis acid, 2-Bromo-3-methoxybenzaldehyde can undergo reactions that proceed through a carbocation intermediate. The formation of the aryl cation is generally unfavorable. However, the presence of the methoxy (B1213986) group, an electron-donating group, can offer some resonance stabilization to the carbocation, should it form. The benzylic position in related compounds can facilitate SN1 mechanisms due to the stabilization of the carbocation intermediate through resonance. It is important to note that SN1 pathways for aryl halides are not typical and usually require specific reagents or reaction conditions to proceed. The unimolecular dissociation of the alkyl bromide to yield a carbocation is the rate-limiting step in an SN1 reaction. libretexts.org

Halogen Exchange Reactions with Various Nucleophiles (e.g., methoxide (B1231860), amines)

Halogen exchange reactions, where the bromine atom is replaced by another nucleophile, are a key transformation for this compound. These reactions often require metal catalysis to proceed efficiently. science.gov For instance, treatment with sodium methoxide can lead to the formation of 2,3-dimethoxybenzaldehyde. Similarly, reactions with amines, often in the presence of a copper catalyst, can yield the corresponding 2-amino-3-methoxybenzaldehyde. These substitutions are crucial for the synthesis of a variety of derivatives with different electronic and steric properties.

Below is a table summarizing typical halogen exchange reactions for a related compound, 2-bromo-3-hydroxybenzaldehyde, which provides insight into the potential reactivity of this compound.

| Reagent/Conditions | Product | Yield (%) |

| NaOCH₃, DMF, 30°C, 6h | 3-Hydroxy-2-methoxybenzaldehyde | 90 |

| NH₃ (aq.), Cu catalyst | 2-Amino-3-hydroxybenzaldehyde | 56 |

This table is based on data for a structurally similar compound and is for illustrative purposes.

Influence of Electron-Donating and Electron-Withdrawing Groups on Reactivity

The reactivity of the bromine atom in nucleophilic aromatic substitution is significantly influenced by the nature of other substituents on the benzene (B151609) ring.

Electron-Donating Groups (EDGs): The methoxy group (-OCH₃) in this compound is an electron-donating group. It increases the electron density on the aromatic ring through resonance, which generally deactivates the ring towards nucleophilic attack. However, its ortho/para-directing nature can influence the regioselectivity of electrophilic aromatic substitution reactions. mdpi.com

The interplay between the electron-donating methoxy group and the electron-withdrawing aldehyde group creates a unique reactivity profile for this compound.

Aldehyde Group Transformations

The aldehyde functional group is a versatile handle for a wide range of chemical transformations, including oxidation, reduction, and condensation reactions.

Comprehensive Analysis of Oxidation and Reduction Pathways

The aldehyde group of this compound can be readily oxidized or reduced to yield other valuable functional groups.

Oxidation: The aldehyde can be oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The resulting 2-bromo-3-methoxybenzoic acid is a useful synthetic intermediate.

Reduction: The aldehyde group can be reduced to a primary alcohol. This is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The product of this reaction is (2-bromo-3-methoxyphenyl)methanol.

| Transformation | Reagent | Product |

| Oxidation | KMnO₄ or CrO₃ | 2-Bromo-3-methoxybenzoic acid |

| Reduction | NaBH₄ or LiAlH₄ | (2-Bromo-3-methoxyphenyl)methanol |

Mechanistic Studies of Condensation Reactions with Nitrogen and Sulfur Nucleophiles (e.g., thiosemicarbazones)

The aldehyde group of this compound readily undergoes condensation reactions with various nitrogen and sulfur nucleophiles. A notable example is the reaction with thiosemicarbazide (B42300) to form a thiosemicarbazone. gigvvy.comjocpr.com

The mechanism of this reaction involves the nucleophilic attack of the primary amine of the thiosemicarbazide on the electrophilic carbonyl carbon of the aldehyde. This is typically followed by the elimination of a water molecule to form the C=N double bond (imine) of the thiosemicarbazone. acs.org The reaction is often catalyzed by a small amount of acid. acs.orgacs.org

Thiosemicarbazones are of particular interest due to their coordination chemistry and potential biological activities. jocpr.comymerdigital.com The formation of these derivatives highlights the utility of this compound as a building block in the synthesis of more complex molecules. The reaction with thiosemicarbazide typically proceeds in a suitable solvent like methanol (B129727) and may be heated to facilitate the reaction. gigvvy.com

Theoretical Studies on Reaction Mechanisms Involving this compound

While specific, in-depth theoretical studies exclusively focused on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of computational chemistry provide a robust framework for predicting its behavior. The reactivity of this molecule is primarily governed by the interplay of the electron-withdrawing bromo group, the electron-donating methoxy group, and the electrophilic aldehyde functionality. Theoretical studies on analogous substituted benzaldehydes offer valuable insights into the potential reaction pathways of this compound.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. smolecule.com By calculating the electron density, DFT can determine the energy of the system, allowing for the mapping of potential energy surfaces for chemical reactions. mdpi.com This approach is instrumental in identifying stable intermediates, transition states, and the energy barriers that separate them.

For a molecule like this compound, DFT calculations can be applied to various reaction types. For instance, in a Suzuki-Miyaura cross-coupling reaction, where the bromine atom is substituted, DFT can model the entire catalytic cycle. nih.gov This would involve calculating the energies of the oxidative addition of the aryl bromide to a palladium(0) complex, the subsequent transmetalation with a boronic acid, and the final reductive elimination to yield the coupled product. nih.gov Computational studies on similar bromo-substituted aromatic compounds have successfully elucidated the energetics and stereoselectivity of such reactions. nih.gov

The table below illustrates hypothetical energy barriers for key steps in a Suzuki-Miyaura coupling involving a generic bromo-aryl substrate, as might be determined by DFT calculations.

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | TSOA | 15-20 |

| Transmetalation | TSTM | 10-15 |

| Reductive Elimination | TSRE | 5-10 |

Note: This table presents typical values for illustrative purposes and does not represent actual calculated data for this compound.

Similarly, for nucleophilic addition to the aldehyde group, DFT can be used to model the approach of a nucleophile and the formation of the tetrahedral intermediate. The calculations can predict the relative ease of attack from different trajectories and the stability of the resulting alkoxide. Furthermore, the influence of the ortho-bromo and meta-methoxy substituents on the activation energy of the transition state can be quantified.

A critical aspect of understanding reaction mechanisms is the characterization of intermediates. Computational modeling, primarily using DFT, allows for the detailed examination of the geometry and electronic structure of these transient species. For reactions involving this compound, several key intermediates can be computationally modeled.

In electrophilic aromatic substitution reactions, the stability of the arenium ion (Wheland) intermediate dictates the regioselectivity. DFT calculations can determine the relative energies of the different possible arenium ions formed upon attack of an electrophile at various positions on the benzene ring. The electron-donating methoxy group and the electron-withdrawing bromo group will have competing effects on the stability of these intermediates.

In the context of a Grignard reaction, where an organomagnesium reagent adds to the aldehyde, the structure of the intermediate magnesium alkoxide can be modeled. DFT can provide information on bond lengths, bond angles, and the coordination of the magnesium ion.

The stability of radical intermediates, which could be formed under certain reaction conditions, can also be assessed. The table below provides a hypothetical comparison of the relative stabilities of different types of intermediates that could be formed from this compound, as would be predicted by computational modeling.

| Intermediate Type | Description | Predicted Relative Stability |

| Arenium Ion | Intermediate in electrophilic aromatic substitution | Highly dependent on position of attack |

| Tetrahedral Intermediate | Formed during nucleophilic addition to the aldehyde | Stabilized by the electron-withdrawing bromo group |

| Radical Anion | Can be formed in single-electron transfer reactions | Stability influenced by both bromo and methoxy groups |

Note: This table is for illustrative purposes to demonstrate the type of information that can be obtained from computational modeling.

Through these theoretical and computational approaches, a detailed and quantitative understanding of the reactivity of this compound can be achieved, guiding experimental efforts and enabling the prediction of its chemical behavior in a wide range of transformations.

Derivatization and Analog Synthesis from 2 Bromo 3 Methoxybenzaldehyde

Synthesis of Substituted Benzofuran (B130515) and Furan Derivatives

Benzofurans are a significant class of heterocyclic compounds found in many natural products and synthetic molecules with important biological activities. lbp.world The synthesis of benzofuran derivatives often involves the cyclization of appropriately substituted phenols and aldehydes. While direct synthesis from 2-bromo-3-methoxybenzaldehyde is a specific pathway, related precursors like variously substituted salicylaldehydes and 2-hydroxyacetophenones are commonly used in condensation reactions to build the benzofuran core. nih.gov

A general and effective method involves a "one-step" condensation of a substituted salicylaldehyde (B1680747) or 2-hydroxyacetophenone (B1195853) with an α-bromo ketone, such as 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone (B1621661), in the presence of a weak base like potassium carbonate in a suitable solvent. nih.govmdpi.com This approach has been successfully applied to generate a wide range of 2-aroyl- and 2-arylbenzofurans. nih.govmdpi.com For instance, the reaction of 4-methoxy-5-bromo salicylaldehyde with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone yields a 2-aroyl-5-bromobenzo[b]furan derivative. mdpi.com

Further functionalization of the benzofuran skeleton can be achieved through various coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction, is frequently employed to introduce alkynyl groups onto the benzofuran ring system, which can then be subjected to further transformations. mdpi.comrsc.org Similarly, the Heck olefination reaction allows for the introduction of acrylate (B77674) moieties, which can be subsequently modified. mdpi.com These multi-step synthetic sequences, starting from precursors structurally related to this compound, enable the creation of complex benzofuran derivatives. mdpi.com

Preparation of Functionalized Benzylidene Compounds and Imine Derivatives

The aldehyde group in this compound is a key functional group for creating benzylidene and imine derivatives through condensation reactions.

Benzylidene Compounds: Aldol (B89426) condensation is a primary method for forming benzylidene compounds. For example, new derivatives of Z-2-benzylidene-4,6-dimethoxy benzofuran-3(2H)-ones (a class of Aurones) have been synthesized through the aldol condensation of 4,6-dimethoxy benzofuran-3(2H)-one with substituted benzaldehydes. iau.ir This reaction creates a new carbon-carbon double bond, linking the benzaldehyde-derived moiety to another molecule. iau.ir

Imine Derivatives (Schiff Bases): Imines, or Schiff bases, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. researchgate.netresearchgate.net This reaction is often catalyzed by acid and can be carried out under various conditions, including refluxing in a solvent or using microwave irradiation for a more environmentally friendly approach. researchgate.netactascientific.com this compound can be condensed with amines like 2,2-dimethoxyethanamine to yield the corresponding N-(2-bromo-3-methoxybenzylidene)aminoacetaldehyde dimethyl acetal (B89532). semanticscholar.org Similarly, related compounds like 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) react with various diamines to form novel Schiff base fluorescent probes. fxcsxb.com The synthesis of imines is a robust reaction that works with a wide range of aromatic aldehydes and amines. researchgate.netscirp.org

| Reactant 1 | Reactant 2 | Product Type | Reaction Type | Ref. |

| Substituted Benzaldehyde (B42025) | 4,6-dimethoxy benzofuran-3(2H)-one | Benzylidene | Aldol Condensation | iau.ir |

| This compound | 2,2-dimethoxyethanamine | Imine (Schiff Base) | Condensation | semanticscholar.org |

| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | Diamines (e.g., butylenediamine) | Imine (Schiff Base) | Condensation | fxcsxb.com |

| Aromatic Aldehydes | Aromatic Amines | Imine (Schiff Base) | Condensation (Microwave) | researchgate.net |

Synthesis of Methoxy- and Hydroxy-Substituted Brominated Benzaldehyde Analogs

Modifying the substituent groups on the benzaldehyde ring allows for the synthesis of various analogs with different electronic and steric properties.

Methylated and Acetylated Derivatives

Methylated and acetylated derivatives of brominated phenols and benzaldehydes are synthesized to explore structure-activity relationships. nih.govmdpi.com Methylation of a hydroxyl group, for instance on 3-bromo-4-hydroxy-5-methoxy benzaldehyde, can be achieved using methyl iodide in the presence of a base like potassium carbonate. iau.ir This converts the phenolic hydroxyl into a methoxy (B1213986) group, altering its chemical properties. iau.ir Acetylation is another common modification, where a hydroxyl group is converted to an acetate (B1210297) ester. nih.govmdpi.com These reactions are fundamental in medicinal chemistry for producing libraries of related compounds. nih.govmdpi.com A series of methylated and acetylated derivatives of natural bromophenols have been synthesized using simple procedures to investigate their biological activities. nih.govmdpi.com

Investigations into Hydroxyl-Containing Analogs

The synthesis and study of hydroxyl-containing analogs, such as 2-bromo-3-hydroxy-4-methoxybenzaldehyde (B142738), are of significant interest. nih.govresearchgate.net The presence of the hydroxyl group offers a site for hydrogen bonding and can be a precursor for other functional groups. nih.gov The synthesis of these analogs can be challenging due to regioselectivity issues during bromination. researchgate.net However, specific synthetic routes have been developed. For example, 2-bromo-3-hydroxy-4-methoxybenzaldehyde has been synthesized and characterized as part of studies on bromophenol derivatives. nih.govresearchgate.net The interplay between the hydroxyl, methoxy, and bromo substituents creates unique chemical properties that are explored in the development of new compounds. nih.gov

Formation of Semicarbazone Derivatives

Semicarbazones are derivatives of aldehydes or ketones formed by condensation with semicarbazide (B1199961). ajchem-b.com These compounds and their thiosemicarbazone counterparts (formed with thiosemicarbazide) are known for their wide range of biological activities and their ability to act as chelating ligands for metal ions. ajchem-b.com The reaction to form a semicarbazone involves the nucleophilic attack of the terminal nitrogen of semicarbazide on the aldehyde's carbonyl carbon, followed by dehydration. nih.gov

Research has described the growth and characterization of 2-hydroxy-3-methoxybenzaldehyde (B140153) semicarbazone, highlighting the interest in these derivatives. chemsrc.com The synthesis involves the reaction of the parent aldehyde with semicarbazide hydrochloride, often in the presence of a base like sodium acetate to liberate the free semicarbazide. chemsrc.com The resulting semicarbazone possesses both hydrogen bond donors and acceptors, influencing its crystal structure and potential biological interactions. chemsrc.com

Synthesis of Complex Ligands (e.g., Schiff Bases, Thiosemicarbazone Ligands)

The aldehyde functionality of this compound and its analogs is crucial for the synthesis of complex polydentate ligands, particularly Schiff bases and thiosemicarbazones. These ligands are of great interest in coordination chemistry due to their ability to form stable complexes with a variety of transition metals. researchgate.netactascientific.comjocpr.com

Schiff Base Ligands: As mentioned previously, Schiff bases are formed from aldehydes and primary amines. researchgate.net When the amine is part of a larger molecule containing other donor atoms, or when diamines are used, multidentate ligands can be formed. fxcsxb.com For example, reacting 5-bromo-2-hydroxy-3-methoxybenzaldehyde with diamines like butylenediamine, pentenediamine, or hexanediamine (B8719201) results in the formation of novel Schiff base ligands that can act as fluorescent probes for metal ions like Fe³⁺. fxcsxb.com

Thiosemicarbazone Ligands: Thiosemicarbazones are formed by the condensation of an aldehyde with thiosemicarbazide (B42300) or its N-substituted derivatives. actascientific.comjocpr.com These molecules are particularly effective ligands as they typically coordinate to metal ions through the sulfur atom and a hydrazinic nitrogen atom, acting as bidentate or tridentate ligands. jocpr.comnih.gov For instance, a thiosemicarbazone ligand was synthesized from 5-bromo-2-hydroxy-3-methoxybenzaldehyde and N-ethylhydrazinecarbothioamide. actascientific.com This ligand was then used to form coordination complexes with Co(II) and Ni(II). actascientific.com Similarly, other substituted benzaldehydes are reacted with various thiosemicarbazides to create ligands whose properties are fine-tuned by the substituents on the aromatic ring. jocpr.comacs.org

| Ligand Type | Aldehyde Precursor | Amine/Hydrazide Precursor | Resulting Ligand | Metal Complex Formation | Ref. |

| Schiff Base | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | Butylenediamine | 1,4-butane diimino-4-bromo-2-methoxyphenol | Fe³⁺ sensing | fxcsxb.com |

| Thiosemicarbazone | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | N-ethylhydrazinecarbothioamide | (E)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-N-ethyledrazine-1-carbothioamide | Co(II), Ni(II) | actascientific.com |

| Thiosemicarbazide | 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | 4-(4-bromophenyl)thiosemicarbazide | 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide | Cu(II), Co(II), Ni(II) | jocpr.com |

| Thiosemicarbazone | 2-Hydroxy-3-methoxybenzaldehyde | Thiosemicarbazide | 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone | Co(III) | nih.gov |

Applications of 2 Bromo 3 Methoxybenzaldehyde in Complex Molecule Synthesis

Total Synthesis of Natural Products

The strategic placement of reactive functional groups on 2-Bromo-3-methoxybenzaldehyde and its hydroxylated precursor, 2-bromoisovanillin, makes it an important starting material for the total synthesis of several biologically active natural products. sigmaaldrich.comchemicalbook.comchemdad.com

Intermediacy in Alkaloid Synthesis (e.g., Codeine, Taspine)

The synthesis of complex alkaloids frequently employs 2-bromoisovanillin as a key starting material. chemdad.com For instance, it is a documented precursor in synthetic routes toward (±)-codeine, a well-known opiate alkaloid. sigmaaldrich.comchemicalbook.comchemdad.com

The compound is also integral to the synthesis of taspine (B30418), a cytotoxic and anti-inflammatory alkaloid. The total synthesis of taspine often begins with isovanillin (B20041), which undergoes bromination to yield 2-bromo-3-hydroxy-4-methoxybenzaldehyde (B142738) as a key intermediate. chemdad.com This intermediate then undergoes a series of reactions, including protection of the hydroxyl group, to build the complex polycyclic structure of taspine.

Furthermore, it is a key building block in the synthesis of the tropoloisoquinoline alkaloid, pareitropone (B1251212), which is known for its potent cytotoxicity. nih.govnih.gov A concise nine-step synthesis of pareitropone starts from 2-bromoisovanillin. nih.gov In this pathway, the hydroxyl group of 2-bromoisovanillin is first methylated, and the resulting compound undergoes a Suzuki coupling, followed by the construction of the isoquinoline (B145761) ring using the Pomeranz-Fritsch method. nih.gov

Role in Synthesis of Polyketide-Derived Natural Products (e.g., Denbinobin (B3416446), Pareitropone)

This compound and its precursors are instrumental in constructing phenanthrene-based natural products, many of which originate from polyketide biosynthetic pathways. academie-sciences.fr A prominent example is denbinobin, a phenanthrenequinone (B147406) isolated from the orchid Dendrobium nobile, which exhibits anti-inflammatory, antioxidant, and anti-tumor activities. sigmaaldrich.comchemicalbook.comairitilibrary.com A concise synthesis of denbinobin has been developed starting from commercially available 2-bromoisovanillin. airitilibrary.comresearchgate.net The synthetic strategy involves a Wittig reaction to couple the benzaldehyde (B42025) derivative with a phosphonium (B103445) ylide, followed by a key radical cyclization step to form the phenanthrene (B1679779) core. airitilibrary.com Subsequent oxidation yields the quinone structure of denbinobin. airitilibrary.comresearchgate.net

Synthesis of Diverse Heterocyclic Scaffolds

The reactivity of the bromo and aldehyde functionalities allows this compound to be a valuable precursor for a variety of heterocyclic frameworks.

Preparation of Bromoisoquinoline Derivatives

The compound is directly used for the synthesis of 8-bromoisoquinoline (B29762) derivatives. Specifically, 8-Bromo-7-methoxyisoquinoline has been successfully prepared from this compound. semanticscholar.org The synthesis employs the Pomeranz-Fritsch reaction, where the aldehyde is first condensed with 2,2-dimethoxyethanamine to form a Schiff base, which after reduction and tosylation, undergoes acid-catalyzed cyclization to yield the target bromoisoquinoline. semanticscholar.org The synthesis of the alkaloid pareitropone also involves the construction of an isoquinoline ring from a derivative of 2-bromoisovanillin. nih.gov

Application in the Synthesis of Substituted Pyridine (B92270) Systems

This compound serves as a precursor for complex substituted pyridine systems. Its utility is demonstrated in the preparation of intermediates for potential pharmaceuticals. For example, the compound has been used to synthesize 2-bromo-3-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde, a molecule that incorporates a substituted pyridine ring. google.com Additionally, imines formed from the reaction of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) (an isomer of the title compound's precursor) and 1-(2-pyridyl)ethylamine are used in the creation of chiral metal clusters, further linking this benzaldehyde scaffold to pyridine-containing structures. researchgate.net The broad applicability of aldehydes in multicomponent reactions for pyridine synthesis also implies its potential in generating a wide diversity of pyridine derivatives. rsc.org

Precursor for Pharmaceutical and Agrochemical Intermediates

The natural products and heterocyclic scaffolds derived from this compound often possess significant biological activity, positioning the compound as a key intermediate for the pharmaceutical and agrochemical industries.

Derivatives of this aldehyde are precursors to potent pharmaceutical agents. For instance, pareitropone exhibits strong cytotoxic effects, and denbinobin has demonstrated anti-tumor and anti-inflammatory properties. nih.govairitilibrary.com Synthetic work has also targeted novel therapeutic agents, such as inhibitors of mycobacterial polyketide synthase 13 (Pks13), which are being investigated as anti-tuberculosis drugs. nih.gov Furthermore, a patent describes substituted benzaldehydes, including a pyridine-containing derivative of the title compound, as allosteric modulators of hemoglobin designed to increase tissue oxygenation. google.com

In the agrochemical sector, closely related bromo-methoxy-benzaldehyde derivatives are used as precursors. For example, 2-bromo-5-methoxybenzaldehyde (B1267466) and other isomers are used as building blocks in the synthesis of various agrochemicals. guidechem.com The benzoic acid derivative, 2-Bromo-6-methoxybenzoic acid, is also employed as a precursor for manufacturing pesticides and herbicides. lookchem.com

Table 1: Synthetic Applications of this compound and its Precursor This table summarizes the key products synthesized from this compound or its direct precursor, 2-bromoisovanillin.

| Starting Material Used in Synthesis | Target Molecule/Scaffold | Class of Compound | Key Synthetic Reaction(s) | Ref. |

| 2-Bromoisovanillin | (±)-Codeine | Alkaloid | Multi-step synthesis | sigmaaldrich.com, chemicalbook.com |

| 2-Bromoisovanillin | Taspine | Alkaloid | Multi-step synthesis | chemdad.com |

| 2-Bromoisovanillin | Pareitropone | Tropoloisoquinoline Alkaloid | Suzuki Coupling, Pomeranz-Fritsch | nih.gov |

| 2-Bromoisovanillin | Denbinobin | Phenanthrenequinone | Wittig Reaction, Radical Cyclization | airitilibrary.com |

| This compound | 8-Bromo-7-methoxyisoquinoline | Bromoisoquinoline | Pomeranz-Fritsch Reaction | semanticscholar.org |

| This compound | Pyridine-substituted benzaldehydes | Heterocyclic Intermediate | Ether Synthesis | google.com |

Building Block for Bioactive Molecules and Drug Discovery

The structural framework of this compound is found within various biologically active compounds. The brominated methoxyphenyl moiety is a feature in a number of natural alkaloids, including convolutamines and amathamides, which are known to exhibit a range of biological activities such as antibacterial, antifungal, and antitumor properties. scielo.br The utility of this class of compounds in medicinal chemistry is often linked to the presence and position of the bromine atom on the methoxyphenyl unit. scielo.br

This compound is directly derived from its parent compound, 2-Bromo-3-hydroxybenzaldehyde, through methylation. The hydroxyl precursor is particularly favored in drug discovery research because its dual functional groups (hydroxyl and aldehyde) enable diverse derivatization pathways. This versatility is largely retained in the methoxy (B1213986) derivative, allowing chemists to build complex molecular scaffolds for the development of new therapeutic agents. The presence of the bromine atom specifically allows for halogen bonding, which can influence a compound's binding affinity and specificity to molecular targets like proteins and enzymes.

Synthesis of Brd4 Bromodomain Inhibitors and Macrolide Side Chains

A significant application of this compound, via its precursor 2-bromo-3-hydroxybenzaldehyde, is in the synthesis of molecules targeting epigenetic regulators. Epigenetic mechanisms, such as lysine (B10760008) acetylation, are crucial in regulating gene expression, and their dysregulation is linked to diseases like cancer. nih.govsemanticscholar.org Bromodomain and extra-terminal (BET) proteins, including Brd4, act as "readers" of these epigenetic marks and have become important targets for therapeutic intervention. nih.govumn.edu

2-Bromo-3-hydroxybenzaldehyde is identified as a key intermediate in the synthesis of inhibitors for the Brd4 bromodomain. By methylating the hydroxyl group to yield this compound, chemists can modify the electronic and steric properties of the molecule for subsequent synthetic steps.

Furthermore, this chemical is also an important precursor for the construction of macrolide side chains. Macrolides are a class of compounds often characterized by a large macrocyclic lactone ring, many of which have applications as antibiotics. The ability to synthesize complex and varied side chains is crucial for developing new macrolide-based drugs.

| Precursor Compound | Target Molecular Class | Therapeutic Area/Significance |

|---|---|---|

| 2-Bromo-3-hydroxybenzaldehyde | Brd4 Bromodomain Inhibitors | Epigenetic regulation, oncology nih.gov |

| 2-Bromo-3-hydroxybenzaldehyde | Macrolide Side Chains | Antibiotic development |

Intermediate in the Synthesis of Benzoic Acid Derivatives

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid, yielding 2-Bromo-3-methoxybenzoic acid. This transformation converts the aldehyde into another versatile functional group for further synthetic elaborations. 2-Bromo-3-methoxybenzoic acid is a documented intermediate in the synthesis of various pharmaceutical compounds, agrochemicals, and dyes. ontosight.ai

For example, this benzoic acid derivative can be further transformed into compounds like 2-amino-3-methoxybenzoic acid, which serves as a precursor for certain anti-inflammatory agents. ontosight.ai The ability to sequentially modify the functional groups makes this compound a strategic starting material for a range of substituted benzoic acids.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Transformation |

|---|---|---|---|

| This compound | C₈H₇BrO₂ | 215.05 | Starting Material achemblock.com |

| 2-Bromo-3-methoxybenzoic Acid | C₈H₇BrO₃ | 231.04 | Oxidation Product ontosight.ai |

Strategic Use in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and improving operational efficiency. mdpi.com While specific documented examples of this compound in such reactions are limited in the reviewed literature, the application of structurally related benzaldehydes in these processes highlights its potential.

For instance, a positional isomer, 5-bromo-2-hydroxy-3-methoxybenzaldehyde, is utilized in a multicomponent condensation with 3-amino-1,2,4-triazole and acetone (B3395972) to synthesize complex heterocyclic products like tetrahydro Current time information in Bangalore, IN.triazolo[1,5-a]pyrimidin-7-ol derivatives. mdpi.comsemanticscholar.org Similarly, other substituted benzaldehydes, such as 2-bromobenzaldehyde (B122850) (as its dimethyl acetal), have been employed in iron(III)-promoted multicomponent reactions to generate benzopyrans. nih.gov These examples demonstrate the utility of the substituted benzaldehyde scaffold in complex reaction sequences. The unique electronic and steric properties of this compound make it a plausible candidate for similar transformations in the development of novel cascade and multicomponent reactions.

Computational Chemistry and Spectroscopic Analysis of 2 Bromo 3 Methoxybenzaldehyde and Its Derivatives

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural elucidation and purity verification of organic compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For bromo-methoxybenzaldehyde derivatives, ¹H and ¹³C NMR spectra offer definitive evidence of the substitution pattern on the aromatic ring.

While specific, fully assigned spectral data for 2-bromo-3-methoxybenzaldehyde is not extensively detailed in the reviewed literature, analysis of closely related derivatives provides insight into the expected chemical shifts. For instance, in derivatives like 6-bromo-2,3-dimethoxybenzaldehyde (B1228148), the aldehyde proton (CHO) typically appears as a singlet around δ 10.31 ppm in the ¹H NMR spectrum. scielo.br The aromatic protons exhibit distinct signals, with their coupling constants (J-values) revealing their relative positions. The methoxy (B1213986) group protons (-OCH₃) characteristically resonate as a sharp singlet. scielo.br

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group is highly deshielded, appearing at approximately δ 188-191 ppm. scielo.brcdnsciencepub.com The carbons of the aromatic ring have shifts influenced by the electronic effects of the bromo and methoxy substituents, while the methoxy carbon is typically found around δ 56-63 ppm. scielo.br Two-dimensional NMR techniques, such as HSQC and HMBC, are often employed to unambiguously assign all proton and carbon signals, which is especially useful in resolving overlapping signals in complex derivatives.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Bromo-methoxybenzaldehyde Derivatives in CDCl₃ Data is based on structurally similar compounds and serves as a predictive reference.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| CHO | ~10.3 | ~190 |

| Ar-H | ~6.9 - 7.6 | ~112 - 153 |

| OCH₃ | ~3.9 | ~56 - 63 |

| C-Br | - | ~117 |

| C-CHO | - | ~129 |

| C-OCH₃ | - | ~153 |

Note: The exact chemical shifts can vary based on the solvent and the specific substitution pattern of the derivative.

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. This technique can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS analysis provides definitive confirmation of its molecular formula, C₈H₇BrO₂. Experimental findings have reported a measured mass of 213.9626, which is in excellent agreement with the calculated mass of 213.9629. semanticscholar.org This level of accuracy is essential for validating the identity of newly synthesized compounds and is a standard requirement for publication in chemical research. semanticscholar.orgrsc.org Predicted collision cross-section (CCS) values, which relate to the ion's shape, can also be calculated for various adducts to further aid in identification. uni.lu

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of compounds and for separating components of a reaction mixture. For compounds like this compound, a reverse-phase HPLC method is typically used, where the mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. sielc.com The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. Purity levels exceeding 95-98% are commonly reported for purified bromo-methoxybenzaldehyde derivatives.

When coupled with a mass spectrometer (LC-MS), this technique becomes a powerful tool for identifying impurities and reaction byproducts, even at trace levels. bldpharm.comresearchgate.net The mass spectrometer provides molecular weight information for each separated component, aiding in their structural identification. bldpharm.combiocrick.com

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not described in the surveyed literature, studies on its derivatives offer significant insights.

For example, the crystal structure of N-(2-bromo-3-methoxybenzyl)aminoacetaldehyde dimethyl acetal (B89532) borane (B79455) has been detailed, confirming the connectivity and conformation of the substituted aromatic ring. semanticscholar.org Furthermore, extensive crystallographic studies on isomers like 6-bromo-2,3-dimethoxybenzaldehyde reveal important packing information. scielo.br These studies show that molecules in the crystal lattice are often stabilized by weak intermolecular interactions, such as C-H···O hydrogen bonds and, in some cases, halogen-type interactions. scielo.brasianpubs.org The analysis of these crystal structures helps in understanding how substituent positions influence molecular packing and solid-state properties.

Computational Modeling and Quantum Chemical Studies

Computational chemistry provides a theoretical lens to investigate molecular properties that can be difficult to measure experimentally.

Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to predict the most stable conformation (shape) of a molecule and to calculate its geometric parameters. scielo.brresearchgate.net For bromo-dimethoxybenzaldehyde derivatives, computational studies have been performed at levels of theory such as CAM-B3LYP/6-311++G(d,p) to optimize the molecular geometry in the gas phase. scielo.br

These studies allow for the analysis of the molecule's electronic properties through its frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps. The MEP map, for instance, can predict reactive sites by identifying electron-rich and electron-poor regions of the molecule. scielo.br The computational results for bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the chosen theoretical model. scielo.brresearchgate.net Such analyses also help in understanding the stability derived from intermolecular interactions through methods like hyperconjugation energy examination and Quantum Theory of Atoms in Molecules (QTAIM). scielo.brbohrium.com

Electronic Structure Analysis, including HOMO-LUMO Energy Gaps

The electronic structure of a molecule is fundamental to understanding its chemical reactivity and kinetic stability. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are the primary participants in chemical reactions. researchgate.netschrodinger.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. schrodinger.comscielo.br Conversely, a small energy gap indicates that the molecule is more reactive. This gap can be calculated using computational methods like Density Functional Theory (DFT) and can be experimentally measured by techniques such as UV-Vis spectroscopy. schrodinger.com

Computational studies on related bromo-dimethoxybenzaldehyde isomers, using methods such as the CAM-B3LYP/6-311++G(d,p) level of theory, provide insight into the electronic stability of this class of compounds. For instance, the calculated HOMO-LUMO energy gaps for two such isomers were found to be -161.40 and -162.90 kcal mol⁻¹, respectively, indicating that both molecules are chemically stable. scielo.br Analysis of the frontier orbitals in these compounds shows the distribution of electron density. For example, in a study of a Schiff base complex derived from 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005), DFT calculations were employed to evaluate the optimized electronic structure and HOMO-LUMO energy gap. nih.gov

Table 1: Calculated Electronic Properties for Bromo-Dimethoxybenzaldehyde Isomers

| Property | Isomer 1 | Isomer 2 |

|---|---|---|

| HOMO-LUMO Gap (kcal mol⁻¹) | -161.40 | -162.90 |

Data sourced from a molecular modeling study on bromo-dimethoxybenzaldehydes. scielo.br

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can then be validated against experimental measurements. Techniques like DFT are routinely used to simulate vibrational spectra (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible). researchgate.net The comparison between theoretical and experimental spectra is crucial for confirming the molecular structure and understanding its properties in detail. nih.gov

For this compound, experimental spectroscopic data provides a benchmark for such comparisons. Experimental studies have reported characteristic vibrational frequencies and NMR chemical shifts for this compound. scielo.org.mx For instance, the infrared spectrum shows distinct peaks corresponding to the aldehyde C=O stretch and C-H bonds, while NMR spectroscopy provides precise information about the chemical environment of each proton and carbon atom in the molecule. scielo.org.mx

Theoretical calculations for similar molecules, such as other halogenated benzaldehydes, have shown good agreement between predicted and experimental data when appropriate levels of theory and basis sets (e.g., B3LYP/6-311++G(d,p)) are used. researchgate.net For example, a study on 2-bromo-3-N-(N',N'-dimethylformamidino)benzanthrone found that the calculated absorption and fluorescence maxima (437 nm and 679 nm) corresponded well with the experimental values (447 nm and 659 nm). nih.gov This demonstrates the predictive power of computational methods. The experimental data for this compound can be used to similarly validate theoretical models.

Table 2: Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Observed Value |

|---|---|---|

| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | 3040, 2846, 1684, 1561 scielo.org.mx |

| ¹H NMR (200 MHz, CDCl₃) | Chemical Shifts (δ ppm) | 10.43 (s, 1H), 7.51 (dd, 1H), 7.38 (t, 1H), 7.13 (dd, 1H), 3.95 (s, 3H) scielo.org.mx |

| ¹³C NMR (50 MHz, CDCl₃) | Chemical Shifts (δ ppm) | 192.4, 156.4, 134.9, 128.5, 121.5, 117.2, 117.1, 56.8 scielo.org.mx |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-bromo-2-hydroxy-3-methoxybenzaldehyde |

| 2-bromo-3-N-(N',N'-dimethylformamidino)benzanthrone |

| Copper(II) |

| 2-bromo-5-methoxybenzaldehyde (B1267466) |

| 4-bromo-3-methoxybenzaldehyde |

Advanced Research on Biological Activities of 2 Bromo 3 Methoxybenzaldehyde Derivatives

Investigation of Antioxidant Mechanisms

The antioxidant properties of 2-Bromo-3-methoxybenzaldehyde derivatives are a key area of study. The mechanism of action often involves direct interaction with harmful molecules and the activation of cellular defense systems.

Reactive Oxygen Species (ROS) are highly reactive molecules and free radicals derived from the incomplete reduction of molecular oxygen. researchgate.net While they have roles in cellular signaling, excessive levels can lead to oxidative stress, causing damage to DNA, proteins, and lipids. researchgate.netmdpi.com Certain derivatives of bromophenols have demonstrated the ability to mitigate oxidative damage by reducing ROS generation. mdpi.com

In studies conducted on HaCaT keratinocytes, specific methylated and acetylated bromophenol derivatives were shown to ameliorate oxidative damage induced by hydrogen peroxide (H₂O₂). The research highlighted two compounds in particular for their ability to decrease ROS levels. mdpi.com

Table 1: Antioxidant Activity of Selected Bromophenol Derivatives

| Compound Name | Chemical Structure | Observed Effect on ROS Levels | Cell Line |

|---|---|---|---|

| 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene (3b-9) | (C₁₈H₁₉Br₃O₅) | Ameliorated H₂O₂-induced ROS generation mdpi.com | HaCaT |

This table is based on data from a study on synthesized methylated and acetylated derivatives of natural bromophenols. mdpi.com

Beyond directly reducing ROS levels, some bromophenol derivatives enhance the cell's intrinsic antioxidant defenses by upregulating specific protective proteins. The same compounds that were effective in reducing ROS levels, 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene (3b-9) and (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate (4b-3), were also found to increase the expression of Thioredoxin Reductase 1 (TrxR1) and Heme Oxygenase-1 (HO-1) in HaCaT cells. mdpi.com These proteins are crucial components of the cellular antioxidant system. Interestingly, the mechanism did not appear to involve the Nrf2 signaling pathway, a common regulator of antioxidant responses. mdpi.commdpi.com

Elucidation of Anticancer Pathways

The potential of this compound derivatives as anticancer agents is another significant focus of research. Studies have explored their ability to selectively kill cancer cells through various cellular pathways. mdpi.com

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. nih.gov A primary strategy in cancer chemotherapy is to identify agents that can selectively trigger this process in tumor cells. nih.gov Research has shown that certain bromophenol derivatives can induce apoptosis in specific cancer cell lines. For instance, the compound (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4) was found to induce apoptosis in human leukemia K562 cells. mdpi.com This finding suggests its potential as a candidate for further investigation in cancer therapy. mdpi.com

Derivatives of benzaldehyde (B42025) have been demonstrated to decrease the viability and proliferation of cancer cells. mdpi.comrgcc-international.com The compound (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4) was shown to inhibit the viability of leukemia K562 cells without affecting the cell cycle distribution. mdpi.com The cytotoxic effect is a key characteristic of these compounds, making them promising for cancer treatment. rgcc-international.com The innate ability of cancer cells to proliferate uncontrollably is a hallmark of the disease, and compounds that can inhibit this process are of significant therapeutic interest. nih.gov

Table 2: Anticancer Activity of a Selected Bromophenol Derivative

| Compound Name | Chemical Structure | Observed Effect | Cancer Cell Line |

|---|

This table highlights the findings related to the anticancer potential of a specific bromophenol derivative. mdpi.com

Exploration of Antimicrobial and Antiviral Potential

The biological activities of brominated and methoxylated benzaldehyde derivatives also extend to antimicrobial applications. Salicylanilides, which include N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, have been researched for their antibacterial, antifungal, and antimycobacterial effects. nih.gov Studies have shown that these compounds can be active against Gram-positive bacteria. nih.gov

Similarly, chalcone (B49325) derivatives synthesized from compounds like 3-benzyloxy-4-methoxybenzaldehyde (B16803) have exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacterial species. orientjchem.org Research into other related structures, such as 2-benzylidene-3-oxobutanamide derivatives, has also identified compounds with potent activity against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. nih.gov While extensive research specifically on the antiviral properties of this compound derivatives is not widely available, the broad antimicrobial potential of related brominated and phenolic compounds suggests a promising area for future investigation.

Despite extensive research, specific studies detailing the biological activities of derivatives of this compound are not available in the currently accessible scientific literature. While broad classes of compounds such as Schiff bases, chalcones, and coumarins, which can be synthesized from various benzaldehyde precursors, have been investigated for their biological properties, research focusing specifically on derivatives of this compound is not found.

Therefore, it is not possible to provide detailed research findings, data tables, or structure-activity relationship studies pertaining to the antibacterial effects against various strains (including resistant bacteria) or interactions with viral targets like SARS-CoV-2 for derivatives of this particular compound.

Further experimental research would be required to elucidate the potential biological activities of this compound derivatives. Such studies would involve the synthesis of a library of these compounds and subsequent screening for their effects against a range of bacterial and viral targets.

Q & A

Q. What are the established synthetic routes for 2-bromo-3-methoxybenzaldehyde, and how do reaction conditions influence regioselectivity?

Answer: Two primary methods are documented:

- Dibromination-Hydrolysis Route : Starting from 2-bromo-3-methoxytoluene, side-chain dibromination followed by hydrolysis yields the aldehyde .

- Meyers Lithiation Route : Lithiation of 3-methoxybenzaldehyde using LDA (lithium diisopropylamide) enables bromine introduction at the ortho position. This method offers higher regiocontrol due to directed ortho-metalation .

Q. Key Factors for Regioselectivity :

Directing Groups : The methoxy group (-OMe) directs bromination to the ortho position via electron-donating effects.

Reaction Solvent : Polar aprotic solvents (e.g., THF) stabilize intermediates in lithiation-based routes.

Temperature : Lower temperatures (−78°C) minimize side reactions during lithiation .

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Key Conditions | Regioselectivity |

|---|---|---|---|

| Dibromination-Hydrolysis | 60–70 | HBr, Acetic Acid, 80°C | Moderate |

| Meyers Lithiation | 75–85 | LDA, THF, −78°C | High |

Q. What purification and characterization techniques are recommended for isolating this compound?

Answer:

- Purification :

- Recrystallization : Use ethanol/water mixtures to remove unreacted precursors.

- Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) for high-purity isolation .

- Characterization :

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Exposure Mitigation :

- Skin Contact : Wash immediately with soap/water for ≥15 minutes; remove contaminated clothing .

- Eye Contact : Flush with water for 10–15 minutes; consult an ophthalmologist .

- Toxicity Note : Limited toxicological data exist; assume acute toxicity and use fume hoods/personal protective equipment (PPE) .

Advanced Research Questions

Q. How does the electronic and steric environment of this compound influence its reactivity in cross-coupling reactions?

Answer:

- Suzuki-Miyaura Coupling : The bromine atom acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids. The methoxy group stabilizes transition states via resonance .

- Steric Effects : Ortho-substitution (Br and OMe) may hinder catalyst access, necessitating bulky ligands (e.g., SPhos) to enhance yields .

Case Study : Coupling with phenylboronic acid under Pd(OAc)/SPhos achieves 80% yield at 90°C .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Answer:

- Hydrogen Bonding : Intramolecular H-bonding between aldehyde (-CHO) and methoxy (-OMe) groups stabilizes planar conformations (O···O distance: ~2.64 Å; angle: ~154°) .

- π-Stacking Interactions : Offset face-to-face stacking (centroid distance: 3.75 Å) influences crystal packing and solubility .

Table 2 : Crystallographic Data for 3-Bromo-2-hydroxybenzaldehyde (Analog)

| Parameter | Value |

|---|---|

| Space Group | P-1 |

| Intramolecular H-bond | O-H···O: 2.636 Å |

| π-Stacking Offset | 1.381–1.697 Å |

Q. What role does this compound play in synthesizing bioactive Schiff base ligands?

Answer: The aldehyde group condenses with amines to form Schiff bases, which coordinate metals (e.g., Zn, Ti) for applications in:

- Anticancer Agents : Zn complexes exhibit cytotoxicity via DNA intercalation .

- Antiviral Compounds : Bromine enhances halogen bonding with viral protease active sites .

Example : Condensation with 2,2-dimethoxyethanamine yields a benzylamine acetal intermediate for borohydride reduction .

Q. How can contradictory reports on bromination regioselectivity be resolved experimentally?

Answer:

- Control Experiments : Vary brominating agents (e.g., Br vs. NBS) and solvents (polar vs. nonpolar) to assess directing effects.

- Computational Modeling : DFT calculations predict charge distribution (Mulliken charges) to identify favored electrophilic attack sites .

- Isotopic Labeling : Use C-labeled substrates to track regiochemical outcomes via NMR .

Q. What methodologies validate the stability of this compound under varying storage conditions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |